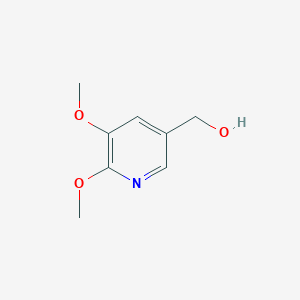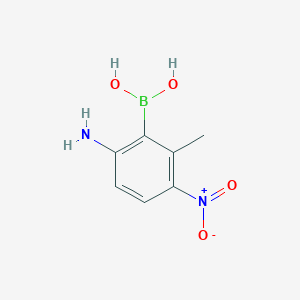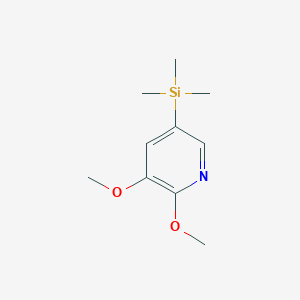
3-(3-Ethoxyphenoxy)pyrrolidine
Vue d'ensemble
Description
“3-(3-Ethoxyphenoxy)pyrrolidine” is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “this compound”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used are based on the stereogenicity of carbons in the pyrrolidine ring . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Safety and Hazards
The safety data sheet for a similar compound, “3-(3-Ethylphenoxy)pyrrolidine”, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as 3-(3-ethoxyphenoxy)pyrrolidine, have been reported to interact with various biological targets . The specific targets and their roles would need further investigation.
Mode of Action
It is known that the pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that this compound may interact with its targets in a unique manner, leading to specific changes in the target molecules.
Biochemical Pathways
Pyrrolidine-based compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this compound is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the spatial orientation of substituents in pyrrolidine-based compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the action of this compound may be influenced by its molecular environment.
Analyse Biochimique
Biochemical Properties
3-(3-Ethoxyphenoxy)pyrrolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with histone deacetylase 2 (HDAC2), an enzyme responsible for the deacetylation of lysine residues on the N-terminal part of core histones . This interaction can lead to changes in gene expression and cellular function. Additionally, this compound has been shown to interact with prohibitin 2 (PHB2), a protein involved in regulating mitochondrial function and cellular senescence .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause apoptotic cell death in certain cancer cell lines, such as MCF-7 breast cancer cells . This apoptotic effect is mediated through the activation of specific signaling pathways and the regulation of gene expression involved in cell survival and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The interaction with HDAC2, for example, results in the inhibition of histone deacetylation, which can alter chromatin structure and gene expression . Additionally, the binding of this compound to PHB2 affects mitochondrial function and cellular senescence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce cellular senescence and affect mitochondrial function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including renal injuries and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways includes the hydrolysis of the ester group at the C7 and C9 positions, mediated by hepatic carboxylesterases . This hydrolysis leads to the formation of necine bases, necic acids, and derivatives of necic acids, which can further participate in other biochemical reactions . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and mitochondria . The interaction with transporters and binding proteins influences its localization and accumulation within cells, affecting its biological activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with specific biomolecules and exerts its effects . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function within the cell .
Propriétés
IUPAC Name |
3-(3-ethoxyphenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-14-10-4-3-5-11(8-10)15-12-6-7-13-9-12/h3-5,8,12-13H,2,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAXURXXFADKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306604 | |
| Record name | 3-(3-Ethoxyphenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946715-65-7 | |
| Record name | 3-(3-Ethoxyphenoxy)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946715-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Ethoxyphenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-4-[(2-bromoacetyl)amino]benzamide](/img/structure/B1389964.png)
![2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide](/img/structure/B1389965.png)




![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide](/img/structure/B1389972.png)

![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate-methanol (2:1)](/img/structure/B1389976.png)
![(2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1389979.png)
![[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate](/img/structure/B1389981.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide](/img/structure/B1389982.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide](/img/structure/B1389983.png)
![3-[(2-Bromoacetyl)amino]-N-(4-fluorophenyl)-benzamide](/img/structure/B1389985.png)
